molecular formula C12H16F6N5O2P B069271 Hdbtu CAS No. 164861-52-3

Hdbtu

Cat. No. B069271
CAS RN: 164861-52-3
M. Wt: 407.25 g/mol
InChI Key: QGYDGCPRFFOXLW-UHFFFAOYSA-N
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Description

  • Hdbtu, or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), is a reagent widely used in peptide synthesis. It acts as a coupling agent to facilitate the formation of peptide bonds between amino acids (Knorr et al., 1989).

Synthesis Analysis

  • Hdbtu (HBTU) has been synthesized and applied in solid-phase peptide synthesis. A general synthetic procedure for derivatives of N-hydroxy compounds, which act as activating reagents in peptide bond formation, has also been developed (Knorr et al., 1989).

Molecular Structure Analysis

  • The molecular geometry and structure of Hdbtu-related compounds have been studied using various techniques like X-ray diffraction, vibrational spectroscopy, and density functional theory (DFT). These studies help in understanding the spatial arrangement of atoms and functional groups in the molecule (Bayannavar et al., 2019).

Chemical Reactions and Properties

  • Hdbtu is used in peptide synthesis for activating carboxylic acids, enabling the formation of peptide bonds with low racemization. Its activation occurs rapidly in suitable solvents, leading to efficient coupling reactions (Fields et al., 1991).

Physical Properties Analysis

  • The physical properties of Hdbtu and its derivatives, such as solubility, melting point, and stability, can be inferred from synthesis methods and chemical analysis. These properties are crucial for determining its usability in different chemical reactions and processes.

Chemical Properties Analysis

  • The chemical properties of Hdbtu include its reactivity, stability under various conditions, and its ability to act as a coupling agent in peptide synthesis. Studies on Hdbtu have shown its effectiveness in facilitating the formation of peptides with high efficiency and low racemization (Knorr et al., 1989).

Mechanism of Action

Target of Action

HDBTU, also known as 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, is primarily used as a phosphorylating reagent in organic synthesis reactions . Its primary targets are organic phosphate and organic phosphoric acid amide compounds .

Mode of Action

HDBTU operates by activating carboxylic acids to form a stabilized HOBt (Hydroxybenzotriazole) leaving group . The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester . This process involves the carboxyl group of the acid attacking the imide carbonyl carbon of HDBTU .

Biochemical Pathways

The biochemical pathway of HDBTU involves the synthesis of organic phosphate and organic phosphoric acid amide compounds . The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids are isolated in moderate to good yields .

Pharmacokinetics

It is soluble in solvents but has a low solubility in water .

Result of Action

The result of HDBTU’s action is the synthesis of organic phosphate and organic phosphoric acid amide compounds . These compounds are crucial in various biochemical reactions and processes.

Action Environment

The action of HDBTU is influenced by environmental factors such as temperature and solvent. Its high thermal stability allows it to function effectively in a variety of conditions . Its solubility in water is low, which may limit its efficacy in aqueous environments .

Safety and Hazards

Hdbtu can cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDGCPRFFOXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hdbtu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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